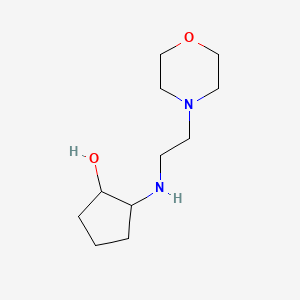

2-((2-Morpholinoethyl)amino)cyclopentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of “2-((2-Morpholinoethyl)amino)cyclopentan-1-ol” is C11H22N2O2. Unfortunately, the specific molecular structure analysis is not available in the search results.Scientific Research Applications

Cyclopropene as C3 Synthesis Components

The study by Franck-Neumann, Miesch, and Kempf (1989) explores the use of cyclopropene derivatives, including those related to "2-((2-Morpholinoethyl)amino)cyclopentan-1-ol", in synthesizing cyclopentenols and large rings. These compounds undergo [2+2] cycloaddition with enamines, transforming into 3-cyclopentenols upon treatment with dilute mineral acids, which could have implications in synthetic organic chemistry and potentially drug synthesis (Franck-Neumann, Miesch, & Kempf, 1989).

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor Synthesis

Kauffman et al. (2000) reported on the synthesis of DPC 963, a second-generation NNRTI drug candidate, using beta-amino alcohol derived from morpholine, indicating its utility in developing therapeutic agents for HIV-1 treatment (Kauffman et al., 2000).

Synthesis of Cyclopentenones from 2-Furaldehyde

Nunes, Afonso, and Caddick (2013) demonstrated a novel approach to synthesize 2,4-bifunctionalised cyclopentenones using morpholine, highlighting its role in innovative synthetic strategies for complex molecules (Nunes, Afonso, & Caddick, 2013).

Mechanism of Action

As a cyclic nucleotide phosphodiesterase (PDE) inhibitor, “2-((2-Morpholinoethyl)amino)cyclopentan-1-ol” is commonly used in the treatment of heart failure. PDE inhibitors work by blocking the enzyme phosphodiesterase, which plays a role in regulating the cell’s levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, these drugs increase the concentration of cAMP within cells, which can have a variety of effects depending on the specific type of cell .

properties

IUPAC Name |

2-(2-morpholin-4-ylethylamino)cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c14-11-3-1-2-10(11)12-4-5-13-6-8-15-9-7-13/h10-12,14H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKMTUJLNAKUHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1'-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2425158.png)

![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2425162.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2425163.png)

![5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2425164.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2425166.png)

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2425168.png)

![N-[1-(Aminomethyl)cyclohexyl]-5-(1-methylpyrazol-3-yl)-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2425169.png)

![5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2425171.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2425176.png)

![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425181.png)